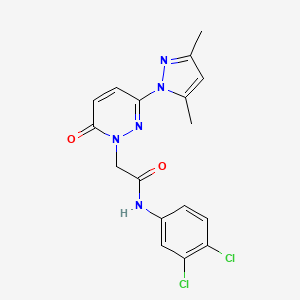

N-(3,4-dichlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(3,4-Dichlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a heterocyclic compound featuring a pyridazinone core substituted with a 3,5-dimethylpyrazole moiety and an acetamide group linked to a 3,4-dichlorophenyl ring. Its molecular formula is C₁₇H₁₅Cl₂N₅O₂, with an average molecular mass of 392.25 g/mol.

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N5O2/c1-10-7-11(2)24(21-10)15-5-6-17(26)23(22-15)9-16(25)20-12-3-4-13(18)14(19)8-12/h3-8H,9H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMFFBLTYSHLDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring can be formed through cyclization reactions.

Introduction of the Pyridazinone Moiety: The pyridazinone ring can be synthesized via condensation reactions involving hydrazine derivatives and diketones.

Coupling Reactions: The final step involves coupling the dichlorophenyl group with the pyrazolyl-pyridazinone intermediate under specific conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The dichlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens, acids, or bases depending on the type of substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be studied for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyridazinone-pyrazole hybrids with variable acetamide substituents. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Physicochemical Comparisons

Key Findings :

Substituent Effects on Bioactivity :

- The 3,4-dichlorophenyl group in the target compound enhances electrophilic character, favoring interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors .

- Thiadiazol -substituted analogs (e.g., C₁₈H₂₂N₆O₂S) exhibit improved metabolic stability due to sulfur’s electron-withdrawing effects, making them suitable for oral administration .

Hydrogen-Bonding Patterns: All analogs retain the pyridazinone-pyrazole core, enabling consistent hydrogen-bond donor/acceptor interactions (N–H···O and C=O···H–N) critical for target binding . The cyclopropyl group in C₂₄H₂₆ClN₇O₃ introduces steric constraints but improves aqueous solubility via reduced π-π stacking .

Synthetic Accessibility :

- The target compound and its analogs are synthesized via HBTU-mediated coupling, as demonstrated in patent literature . Substituted amines (e.g., cyclopropylamine, isobutyl-thiadiazolamine) are key intermediates for diversification.

Thermodynamic Stability :

- Alkyl-substituted analogs (e.g., C₂₀H₂₉N₅O₂) exhibit lower melting points due to reduced crystal lattice energy, whereas halogenated derivatives (e.g., target compound) form more stable crystalline phases via halogen bonding .

Biological Activity

N-(3,4-dichlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes various research findings regarding its biological activity, including anti-inflammatory effects, analgesic properties, and other pharmacological implications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C18H19Cl2N5O

- Molecular Weight : 396.28 g/mol

The presence of the dichlorophenyl group and the pyrazole moiety is significant for its interaction with biological targets.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit notable anti-inflammatory properties. For instance, a study on related pyrazole derivatives demonstrated significant inhibition of inflammation in animal models, with inhibition rates ranging from 30.6% to 57.8% in carrageenan-induced edema tests . These findings suggest that the compound could serve as a lead molecule for developing new anti-inflammatory agents.

Analgesic Properties

In addition to anti-inflammatory effects, compounds containing the pyrazole structure have been reported to possess analgesic properties. The mechanism often involves the modulation of pain pathways through cyclooxygenase inhibition or other pathways related to pain perception.

Antioxidant Activity

The antioxidant potential of similar compounds has also been explored. The presence of multiple aromatic rings and heteroatoms contributes to their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Study 1: Synthesis and Evaluation

A study synthesized a series of pyrazole derivatives and evaluated their biological activities. The synthesized compounds were subjected to various assays to assess their anti-inflammatory and analgesic effects. The results showed that several derivatives exhibited promising activity profiles, making them candidates for further development .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study highlighted the importance of substituents on the pyrazole ring. Modifications in the dichlorophenyl group significantly affected the biological activity, indicating that specific structural features are critical for enhancing efficacy against inflammatory conditions .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.